molecular formula C10H7BrFNO B11859165 6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B11859165
M. Wt: 256.07 g/mol
InChI Key: JUMSBROOONOKFT-UHFFFAOYSA-N
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Description

6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structure combining a cyclopropane ring with an indolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common approach is to start with an indole derivative, which undergoes bromination and fluorination to introduce the bromo and fluoro substituents. The cyclopropane ring is then formed through a cyclopropanation reaction, often using diazo compounds as intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-fluoroindole: Lacks the spirocyclic structure but shares the bromo and fluoro substituents.

    Spiro[cyclopropane-1,3’-indolin]-2’-one: Similar spirocyclic structure but without the bromo and fluoro substituents.

    6’-Chloro-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one: Similar structure with a chloro substituent instead of bromo.

Uniqueness

6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the combination of its spirocyclic structure and the presence of both bromo and fluoro substituents. This unique combination enhances its potential for specific interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

6-bromo-7-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-6-2-1-5-8(7(6)12)13-9(14)10(5)3-4-10/h1-2H,3-4H2,(H,13,14)

InChI Key

JUMSBROOONOKFT-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C(=C(C=C3)Br)F)NC2=O

Origin of Product

United States

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